molecular formula C20H20N2O2 B8290063 3,7-Dibenzyl-cis-3,7-diazabicyclo[3.3.0]octan-2,4-dione

3,7-Dibenzyl-cis-3,7-diazabicyclo[3.3.0]octan-2,4-dione

Cat. No.: B8290063
M. Wt: 320.4 g/mol
InChI Key: XRDKPXBXIRFDDH-HDICACEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dibenzyl-cis-3,7-diazabicyclo[3.3.0]octan-2,4-dione is a useful research compound. Its molecular formula is C20H20N2O2 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

(3aR,6aS)-2,5-dibenzyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C20H20N2O2/c23-19-17-13-21(11-15-7-3-1-4-8-15)14-18(17)20(24)22(19)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18+

InChI Key

XRDKPXBXIRFDDH-HDICACEKSA-N

Isomeric SMILES

C1[C@@H]2[C@H](CN1CC3=CC=CC=C3)C(=O)N(C2=O)CC4=CC=CC=C4

Canonical SMILES

C1C2C(CN1CC3=CC=CC=C3)C(=O)N(C2=O)CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-Benzylmaleimide (5.0 g, 26.7 mmol), and N-(methoxymethyl)-N-(trimethylsilylmethyl) benzylamine (7.0 g, 29.4 mmol) were dissolved in toluene (150 mL). Trifluoroacetic acid (500 μL, 6.5 mmol) was added at room temperature. The reaction was allowed to stir for two hours at room temperature, and the precipitate was filtered off (˜440 mg). The filtrate was concentrated and purified by silica gel column chromatography (20-50% ethyl acetate in hexanes) to afford a white solid (6.2 g, 72%). 1H NMR (400 MHz, CDCl3): δ 7.22-7.05 (m, 8H), 7.01-6.96 (m, 2H), 4.45 (s, 2H), 3.95 (s, 2H), 3.50 (d, J=11.0 Hz), 3.37 (d, J=8.8 Hz), 3.10 (app t, J=9.1 Hz); 13C NMR (400 MHz, CDCl3): δ 175.8 (C═O), 134.8 (Ph), 130.6 (Ph), 129.6 (Ph), 129.3 (Ph), 128.8 (Ph), 128.6 (Ph), 128.3 (Ph), 127.7 (Ph), 57.3 (CH2), 54.0 (CH2), 42.9 (CH), 42.6 (CH2).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7 g
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reactant
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Quantity
150 mL
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solvent
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500 μL
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reactant
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Yield
72%

Synthesis routes and methods II

Procedure details

A mixture of paraformaldehyde (3.37 g), N-benzylmaleimide (2.80 g) and N-benzylglycine hydrochloride (3.02 g) in toluene (100 mL) was heated to reflux with azeotropic removal of water for 16 hours. The mixture was cooled to room temperature, filtered and concentrated in vacuo. The residue was purified by flash chromatography (20% EtOAc/hexane) to afford the title compound 1 as a low melting white solid (3.60 g, 75%). LCMS: Rf: 2.616 min, M+H+: 321.
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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